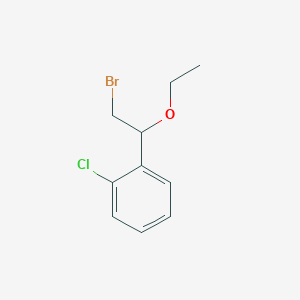

1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene

説明

Contextualization within Halogenated Alkyl Ether Aryl Compounds

1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene belongs to the broad class of halogenated alkyl ether aryl compounds. These are organic molecules characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ether group (R-O-R') attached to an aromatic ring. The inclusion of halogen atoms significantly modifies the electronic properties and reactivity of the molecule. researchgate.net

The carbon-halogen bond in such compounds is polarized, with the carbon atom carrying a partial positive charge and the halogen a partial negative charge. This polarity influences the molecule's reactivity, particularly in nucleophilic substitution reactions. In the case of this compound, the presence of both chlorine on the aromatic ring and bromine on the alkyl chain offers multiple sites for chemical modification.

The ether linkage in alkyl aryl ethers is generally stable. However, it can be cleaved under harsh conditions using strong acids like hydrobromic or hydroiodic acid. organicmystery.com Typically, this cleavage results in the formation of a phenol (B47542) and an alkyl halide, as the bond between the ethereal oxygen and the aromatic ring has partial double-bond character and is harder to break. organicmystery.comsarthaks.com The reactivity of the α-bromo ether functionality is of particular note, as such motifs are valuable precursors in various synthetic transformations, including the formation of sterically hindered ethers. acs.orgnih.gov

Table 1: Key Structural Features of this compound

| Feature | Description | Implication for Reactivity |

|---|---|---|

| 2-Chlorophenyl Group | A benzene (B151609) ring substituted with a chlorine atom at the ortho position. | The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring, making it less susceptible to electrophilic substitution but potentially activating it for nucleophilic aromatic substitution under specific conditions. libretexts.org |

| Ethoxyethyl Group | An ethyl group attached to an oxygen atom (ether linkage). | The ether group is generally stable but can be cleaved under strong acidic conditions. It also influences the molecule's solubility and conformation. organicmystery.com |

| Bromoalkane Moiety | A bromine atom attached to the alkyl chain. | The C-Br bond is a key site for nucleophilic substitution reactions, where bromide acts as a good leaving group, allowing for the introduction of various functional groups. |

| α-Halo Ether System | The arrangement of the bromine atom and the ether oxygen on adjacent carbons. | This structural motif is known for its synthetic versatility and can be a precursor for various transformations, including eliminations and substitutions. rsc.org |

Significance as a Privileged Scaffold in Organic Synthesis Research

In medicinal chemistry and materials science, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets or exhibiting desirable physical properties upon modification. mdpi.comresearchgate.net While this compound itself is not widely cited as a privileged scaffold, its constituent parts, particularly the diaryl ether and halogenated aryl motifs, are recognized as such. researchgate.netnih.gov

The combination of a halogenated aromatic ring and a flexible ether-containing side chain provides a template that can be systematically modified to explore structure-activity relationships. The reactive bromine atom allows for the facile introduction of diverse functional groups, enabling the synthesis of a library of related compounds.

The diaryl ether scaffold, a related structure, is noted for its presence in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov This is attributed to the scaffold's unique physicochemical properties, such as good metabolic stability and the ability to penetrate cell membranes. mdpi.com The structural elements within this compound—a halogenated aryl group and a flexible chain—make it a promising starting point for the design of new molecules with potential biological or material applications. The 2-chlorophenyl group, for instance, is a key component in the synthesis of precursors for various bioactive compounds. nih.govcolab.ws

Historical Development of Related Chemical Classes

The study of halogenated organic compounds has a rich history dating back to the 19th century. The first synthesis of chlorinated hydrocarbons occurred as early as the 1830s, with commercial production of compounds like polychlorinated biphenyls (PCBs) beginning in 1929. nih.gov These compounds found widespread use due to their chemical inertness and stability, which made them suitable for applications ranging from solvents to flame retardants. researchgate.netnih.gov

The development of synthetic methods to create these compounds was a major focus of early organic chemistry. Reactions to install halogens onto organic molecules, and reactions that utilize the carbon-halogen bond to form new bonds, are fundamental to the field.

The synthesis of ethers, another key feature of the title compound, was systematically studied by Alexander Williamson in the 1850s. The Williamson ether synthesis remains a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers.

Over the last century, the use and production of many halogenated organic compounds have come under scrutiny due to their environmental persistence and potential health impacts. nih.govnih.gov However, their utility in controlled settings, such as in the synthesis of pharmaceuticals and specialty materials, remains undisputed. Many modern drugs and agrochemicals are organohalides, where the halogen atom is crucial for the molecule's intended function. wikipedia.org The development of new catalytic methods, for example using copper to synthesize hindered ethers from α-bromo carbonyl compounds, continues to refine the synthetic utility of halogenated precursors. acs.orgnih.gov

特性

分子式 |

C10H12BrClO |

|---|---|

分子量 |

263.56 g/mol |

IUPAC名 |

1-(2-bromo-1-ethoxyethyl)-2-chlorobenzene |

InChI |

InChI=1S/C10H12BrClO/c1-2-13-10(7-11)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3 |

InChIキー |

AVUBAKUHAWICHE-UHFFFAOYSA-N |

正規SMILES |

CCOC(CBr)C1=CC=CC=C1Cl |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for 1 2 Bromo 1 Ethoxyethyl 2 Chlorobenzene

Retrosynthetic Analysis of the 1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, the primary disconnections are centered on the ether linkage and the carbon-bromine bond of the ethoxyethyl side chain.

The initial disconnection breaks the ether bond (C-O), a common step in the retrosynthesis of ethers. This leads to two synthons: a 2-chlorobenzyl cation bearing a bromoethyl group and an ethoxide anion. The corresponding synthetic equivalents would be a reactive derivative of 1-(2-bromoethyl)-2-chlorobenzene and ethanol (B145695).

A more logical disconnection, however, targets the bond between the aromatic ring and the side chain, suggesting a Friedel-Crafts type reaction. This would lead to 2-chlorobenzene and a functionalized two-carbon electrophile.

A further and more plausible retrosynthetic disconnection involves breaking the C-Br and C-O bonds of the side chain sequentially. This simplifies the side chain to a vinyl group, suggesting 2-chlorostyrene (B146407) as a key intermediate. This approach is often advantageous as it allows for the stereoselective introduction of the bromo and ethoxy groups. The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-O bond): Leads to a 1-(2-bromo-1-hydroxyethyl)-2-chlorobenzene intermediate and ethanol.

Disconnection 2 (C-Br bond): Simplifies the intermediate to 1-(1-hydroxy-2-bromoethyl)-2-chlorobenzene.

Disconnection 3 (Functional Group Interconversion): Further deconstruction of the halohydrin leads to an epoxide, 2-(2-chlorophenyl)oxirane.

Disconnection 4 (C-C bond of the side chain): This leads back to 2-chlorobenzaldehyde (B119727) and a one-carbon nucleophile.

Alternative Disconnection (via alkene): A functional group interconversion on the target molecule suggests that the bromo and ethoxy groups could be added across the double bond of 2-chlorostyrene.

This analysis highlights 2-chlorostyrene and 2-chlorophenylethanol derivatives as key precursors for convergent synthetic strategies.

Direct Alkylation and Halogenation Approaches to this compound

Direct approaches aim to construct the target molecule by sequentially adding the necessary functional groups to a simpler aromatic core.

While electrophilic aromatic substitution is a cornerstone of aromatic chemistry, the direct introduction of a 1-(2-bromo-1-ethoxyethyl) group onto a chlorobenzene (B131634) ring in a single step is not feasible due to the complexity of the substituent. However, a multi-step approach starting with the functionalization of chlorobenzene is a viable strategy. For instance, a Friedel-Crafts acylation of chlorobenzene with a suitable two-carbon acyl halide could install an acetyl group, which can then be further elaborated. The directing effects of the chloro group (ortho, para-directing) would need to be considered to achieve the desired 2-substitution pattern, though this is often challenging to control with high selectivity. orgsyn.org

A hypothetical direct approach could involve the radical functionalization of a pre-existing side chain. For instance, if 2-chloroethylbenzene were the starting material, radical bromination would likely occur at the benzylic position, which is not the desired regiochemistry. A more plausible, albeit still challenging, direct approach could start from 2-chlorostyrene. The simultaneous introduction of a bromine atom and an ethoxy group across the double bond could theoretically be achieved through a radical addition mechanism in the presence of a bromine source and ethanol. However, controlling the regioselectivity and preventing polymerization would be significant hurdles.

A summary of potential direct approaches and their challenges is presented in the table below.

| Approach | Starting Material | Key Transformation | Major Challenges |

| Friedel-Crafts Alkylation | Chlorobenzene | Alkylation with a functionalized ethyl halide | Rearrangements of the carbocation, polysubstitution, poor regioselectivity |

| Friedel-Crafts Acylation | Chlorobenzene | Acylation followed by reduction and functionalization | Multiple steps required, potential for side reactions |

| Radical Halogenation/Oxyalkylation | 2-chlorostyrene | Radical addition of HBr and ethanol | Control of regioselectivity, competing polymerization |

Convergent Synthesis via Key Intermediates

Convergent syntheses, where different fragments of the molecule are prepared separately and then joined, are generally more efficient for complex molecules.

A key intermediate for the synthesis of this compound is a 2-chlorophenylethanol derivative. This can be synthesized through several methods. One common approach is the reduction of 2-chloroacetophenone, which is readily available.

Another versatile precursor is 2-chlorostyrene oxide, which can be prepared by the epoxidation of 2-chlorostyrene. The subsequent ring-opening of this epoxide with a suitable nucleophile can provide a range of 1-(2-chlorophenyl)ethanol (B76255) derivatives.

A comparison of synthetic routes to 2-chlorophenylethanol derivatives is outlined below.

| Starting Material | Reagents and Conditions | Product | Advantages | Disadvantages |

| 2-Chloroacetophenone | 1. NaBH4, Methanol, 0°C to rt | 1-(2-Chlorophenyl)ethanol | Readily available starting material, mild conditions | Non-selective if chirality is desired |

| 2-Chlorostyrene | 1. m-CPBA, CH2Cl2 | 2-(2-Chlorophenyl)oxirane | Versatile intermediate for various nucleophiles | m-CPBA can be hazardous |

| 2-Chlorobenzaldehyde | 1. CH3MgBr, THF | 1-(2-Chlorophenyl)ethanol | Grignard reaction is a classic C-C bond formation | Requires anhydrous conditions |

With a suitable 2-chlorophenylethanol intermediate in hand, the final steps involve the introduction of the ethoxy and bromo groups.

Starting from 1-(2-chlorophenyl)ethanol, the hydroxyl group can be etherified to introduce the ethoxy group. This is typically achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then reacts with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

The subsequent introduction of the bromine atom can be achieved by the bromination of the corresponding alkene. This would involve the dehydration of the 1-(2-chlorophenyl)ethanol to form 2-chlorostyrene, followed by bromination in the presence of ethanol. This bromoetherification reaction would likely proceed via a bromonium ion intermediate, which is then attacked by ethanol to yield the desired product. The regioselectivity of this reaction is generally high, with the electrophilic bromine adding to the less substituted carbon and the nucleophilic solvent adding to the more substituted (benzylic) carbon.

Alternatively, starting from 2-chlorostyrene, a one-pot bromoetherification can be performed using a source of electrophilic bromine (e.g., N-bromosuccinimide) in ethanol. This is often a highly efficient method for the synthesis of β-bromo ethers.

A summary of the final steps is provided in the table below.

| Intermediate | Reagents and Conditions | Key Transformation |

| 1-(2-Chlorophenyl)ethanol | 1. NaH, THF; 2. CH3CH2Br | Williamson Ether Synthesis |

| 2-Chlorostyrene | 1. NBS, Ethanol | Bromoetherification |

| 1-(2-Chlorophenyl)ethanol | 1. H2SO4, heat; 2. Br2, Ethanol | Dehydration followed by Bromoetherification |

Stereoselective Synthesis of Enantiopure this compound

No specific studies on the stereoselective synthesis of enantiopure this compound were found. While general principles of asymmetric synthesis are well-established, their application to this particular substrate has not been documented.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

There is no published research detailing the use of chiral auxiliaries or catalytic asymmetric methods for the synthesis of this compound. General strategies involving chiral auxiliaries temporarily introduce a chiral moiety to a substrate to direct the stereochemical outcome of a reaction. researchgate.netnih.gov Similarly, catalytic asymmetric synthesis employs chiral catalysts to produce an enantiomerically enriched product from a prochiral substrate. nih.govfrontiersin.org However, no examples of these techniques being applied to achieve enantiopure forms of the target compound have been reported.

Resolution Techniques for Racemic Mixtures

No information is available regarding the resolution of racemic this compound. Resolution techniques, which separate a 50:50 mixture of enantiomers, are common in organic chemistry. wikipedia.org Methods include converting the enantiomers into diastereomers by reacting them with a pure chiral resolving agent, such as a chiral acid or base. libretexts.orglibretexts.org These diastereomers, having different physical properties, can then be separated by methods like fractional crystallization or chromatography. jackwestin.comdalalinstitute.com After separation, the resolving agent is removed to yield the pure enantiomers. Unfortunately, no documented application of these methods to the target compound exists.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The scientific literature contains no studies focused on the optimization of reaction conditions to maximize the yield of this compound. Such studies would typically involve systematically varying parameters like temperature, solvent, catalyst, and reactant stoichiometry to identify the ideal conditions for the synthesis. The absence of a foundational, reported synthesis makes the existence of optimization studies unlikely.

Comparative Analysis of Synthetic Routes and Methodological Efficiency

A comparative analysis of different synthetic routes is impossible, as no established synthetic routes for this compound have been published. A theoretical approach could involve the etherification of a precursor like 1-(2-chlorophenyl)-2-bromoethanol or the haloetherification of 2-chloro-styrene. nih.govlibretexts.org However, without experimental data, any comparison of efficiency, yield, cost-effectiveness, or environmental impact would be purely speculative.

Due to the absence of specific data, the creation of the requested data tables and the inclusion of detailed research findings are not feasible.

Chemical Reactivity and Transformation Pathways of 1 2 Bromo 1 Ethoxyethyl 2 Chlorobenzene

Nucleophilic Substitution Reactions Involving the Bromo Moiety

The bromine atom, being attached to a secondary carbon in the ethoxyethyl side chain, serves as a primary site for nucleophilic substitution reactions. Its position alpha to an ether oxygen atom can influence the reaction kinetics and pathways.

The carbon-bromine bond in the side chain is the most labile site for nucleophilic attack under typical conditions. This allows for the displacement of the bromide ion by a wide array of nucleophiles, proceeding primarily through an SN2 mechanism. The reactivity of this aliphatic bromide is significantly higher than that of the aromatic chloride.

Key intermolecular substitution reactions include:

Hydrolysis: Reaction with hydroxide (B78521) ions (e.g., NaOH) or water under appropriate conditions would yield the corresponding alcohol, 1-(2-chloro-phenyl)-2-ethoxy-ethanol.

Amination: Primary and secondary amines can displace the bromide to form new carbon-nitrogen bonds, leading to the synthesis of various substituted amino compounds.

Alkoxylation/Etherification: Treatment with alkoxides (e.g., sodium methoxide) results in the formation of a diether.

Thiolation: Thiolates can be used to introduce sulfur-containing functional groups, forming thioethers.

These transformations are foundational for modifying the side chain and introducing diverse functionalities.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Amine | Ammonia (NH₃), Diethylamine (Et₂NH) | Amine |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether |

| Thiolate | Sodium thiomethoxide (NaSMe) | Thioether |

| Azide | Sodium Azide (NaN₃) | Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

Although the existing ethoxy group is generally non-reactive for intramolecular displacement of the bromide, modification of the molecule can introduce a nucleophilic center capable of initiating cyclization. For instance, if the ethoxy group were hydrolyzed to a hydroxyl group, the resulting alcohol could, under basic conditions, act as an internal nucleophile. Deprotonation of the hydroxyl group would form an alkoxide that could then displace the adjacent bromide, leading to the formation of a substituted oxirane (epoxide). The feasibility and outcome (e.g., ring size) of such cyclizations depend on the conformational flexibility of the side chain and the stability of the resulting ring structure.

Reactivity of the Chloro Moiety on the Aromatic Ring

The chlorine atom attached to the benzene (B151609) ring is substantially less reactive towards classical nucleophilic substitution than its aliphatic bromo counterpart. However, its transformation is readily achieved through modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions and the formation of other reactive organometallic intermediates.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds at the aromatic ring. researchgate.netlibretexts.orglibretexts.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled their efficient use in these transformations. researchgate.netuwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming biaryl structures or introducing alkyl and vinyl groups onto the aromatic ring. nih.gov

Heck-Mizoroki Reaction: In the Heck reaction, the aryl chloride is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the aromatic ring. youtube.com

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgopenochem.orglibretexts.orgorganic-chemistry.org It is a highly effective method for synthesizing arylalkynes.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl | Pd(0) catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck-Mizoroki | Alkene (R-CH=CH₂) | Aryl-Vinyl | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine Base |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides, including chlorides, with a wide variety of primary and secondary amines. jk-sci.comlibretexts.org The process typically requires a palladium precursor, a bulky and electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base such as sodium tert-butoxide. jk-sci.com This methodology has largely replaced harsher, classical methods for synthesizing aryl amines. wikipedia.org

Furthermore, variations of the Buchwald-Hartwig reaction conditions can be used to form other carbon-heteroatom bonds. By replacing the amine with an alcohol or a thiol, the corresponding aryl ethers and aryl thioethers can be synthesized, respectively. wikipedia.org

The chloro group on the aromatic ring can be transformed from an electrophilic site into a potent nucleophilic center through the formation of organometallic reagents.

Lithium-Halogen Exchange: This reaction involves treating the aryl chloride with a strong organolithium base, most commonly n-butyllithium or tert-butyllithium, typically at low temperatures. wikipedia.orgethz.ch The exchange process is rapid and converts the C-Cl bond into a C-Li bond, generating a highly reactive aryllithium species. harvard.edu This intermediate can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. The rate of exchange generally follows the trend I > Br > Cl, making the reaction with chlorides more challenging but feasible. wikipedia.org

Grignard Reagent Formation: A Grignard reagent can be prepared by reacting the aryl chloride with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). leah4sci.comwisc.edu The formation of Grignard reagents from aryl chlorides is often slower than from aryl bromides or iodides and may require activated magnesium (e.g., Rieke magnesium) or chemical initiators like iodine or 1,2-dibromoethane (B42909) to begin the reaction. wikipedia.org The resulting organomagnesium compound (Ar-MgCl) is a strong nucleophile and base, widely used in synthesis for additions to carbonyls, epoxides, and other electrophilic species. masterorganicchemistry.com

Transformations Involving the Ethoxyethyl Ether Linkage

The ether linkage in 1-(2-bromo-1-ethoxyethyl)-2-chlorobenzene is a site of potential chemical modification, primarily through cleavage and derivatization reactions.

Cleavage and Derivatization of the Ether Moiety

Ethers are generally stable functional groups, but the C-O bond can be cleaved under stringent conditions, typically involving strong acids. For aryl alkyl ethers, this cleavage is often initiated by protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol or phenol (B47542). The subsequent nucleophilic attack by a halide ion (from acids like HBr or HI) proceeds to break the C-O bond.

In the case of this compound, the ether is of a benzylic type, which can influence the mechanism of cleavage. Treatment with strong protic acids such as HBr or HI would likely lead to the formation of 2-chlorophenol (B165306) and a bromo-substituted ethyl halide. Lewis acids are also effective reagents for ether cleavage. For instance, boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers to yield phenols.

The reaction conditions for the cleavage of similar ether linkages are summarized in the table below.

| Reagent | Substrate Type | Products | Reference Reaction |

| HBr/HI | Aryl alkyl ether | Phenol, Alkyl halide | Cleavage of anisole |

| BBr₃ | Aryl methyl ether | Phenol, Methyl bromide | Demethylation of methoxyarenes |

| BCl₃·SMe₂ | Benzyl ether | Alcohol, Benzyl chloride | Selective debenzylation |

It is important to note that the presence of the bromo substituent on the ethyl side chain may lead to competing reactions or rearrangements under harsh acidic conditions.

Rearrangement Reactions Involving the Ethoxy Group

While rearrangement reactions of aryl ethers are known, such as the Claisen rearrangement for allyl aryl ethers, there is a lack of specific literature detailing rearrangement pathways for the ethoxyethyl group in compounds like this compound. The Claisen rearrangement, a -sigmatropic shift, requires an allyl group attached to the oxygen, which is not present in this molecule. Other rearrangements of aryl ethers are generally not common under typical synthetic conditions. Therefore, significant rearrangement involving the ethoxy group of this compound is not a prominent transformation pathway based on available chemical literature.

Aromatic Ring Functionalization and Derivatization of this compound

The 2-chlorophenyl group in the molecule can undergo further substitution reactions, allowing for the introduction of additional functional groups onto the aromatic ring.

Further Electrophilic Aromatic Substitution Reactions

The benzene ring in this compound is substituted with a chloro group and an alkoxyethyl group. In electrophilic aromatic substitution (EAS) reactions, the directing effects of these substituents will determine the position of the incoming electrophile.

Chloro Group: Halogens are deactivating yet ortho, para-directing. The deactivation is due to the electron-withdrawing inductive effect, while the ortho, para-directing nature arises from the electron-donating resonance effect of the lone pairs on the halogen.

Alkoxyethyl Group: The ether oxygen has lone pairs that can be donated to the aromatic ring through resonance, making this group activating and ortho, para-directing.

When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity of the substitution. Therefore, the alkoxyethyl group would be the dominant directing group. The substitution pattern would favor the positions ortho and para to the ethoxyethyl substituent. Given that the chloro group is at the 2-position, the likely positions for further substitution would be the 4- and 6-positions.

Typical electrophilic aromatic substitution reactions and the predicted major products are outlined below.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Bromo-1-ethoxyethyl)-2-chloro-4-nitrobenzene and 1-(2-Bromo-1-ethoxyethyl)-2-chloro-6-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-(2-Bromo-1-ethoxyethyl)-4-bromo-2-chlorobenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-1-ethoxyethyl)-2-chloro-4-acylbenzene |

Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this process, a heteroatom-containing substituent directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles.

For this compound, both the ether oxygen and the chloro group can potentially direct the metalation. The ether oxygen is a generally effective directing group. The chloro group is a weaker directing group. The lithiation would likely occur at the position ortho to the ethoxyethyl group, which is the 6-position, as the other ortho position is blocked by the chloro substituent.

The general scheme for directed ortho-metalation is as follows:

Deprotonation: Reaction with a strong base like n-butyllithium or sec-butyllithium (B1581126) in an ethereal solvent at low temperatures.

Quenching: Addition of an electrophile to the resulting aryllithium intermediate.

| Electrophile | Quenching Product at C-6 |

| CO₂ | 2-(2-Bromo-1-ethoxyethyl)-3-chlorobenzoic acid |

| DMF | 2-(2-Bromo-1-ethoxyethyl)-3-chlorobenzaldehyde |

| I₂ | 1-(2-Bromo-1-ethoxyethyl)-2-chloro-6-iodobenzene |

| (CH₃)₃SiCl | 1-(2-Bromo-1-ethoxyethyl)-2-chloro-6-(trimethylsilyl)benzene |

Radical Reactions and Reductive Transformations

The presence of a bromine atom on the side chain and a chlorine atom on the aromatic ring opens up possibilities for radical reactions and reductions.

The benzylic C-H bond (the hydrogen on the carbon bearing the ether and the aryl group) is susceptible to radical abstraction. However, the bromine atom on the adjacent carbon makes radical substitution at the benzylic position less straightforward. A more likely radical pathway involves the homolytic cleavage of the C-Br bond, which is weaker than the C-Cl and C-H bonds. This can be initiated by radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH), leading to the reduction of the bromo group.

Reductive transformations can target either the alkyl bromide or the aryl chloride. Catalytic hydrogenation is a common method for the reduction of halides.

Reductive Debromination: The C-Br bond is generally more reactive towards reduction than the C-Cl bond. Therefore, selective reduction of the bromo group can be achieved using milder reducing agents or catalytic hydrogenation under controlled conditions. For instance, catalytic hydrogenation with a palladium catalyst can selectively remove the bromine.

Reductive Dechlorination: The reduction of the aryl chloride typically requires harsher conditions than the alkyl bromide.

A summary of potential reductive transformations is provided below.

| Reagents | Targeted Bond | Product |

| H₂, Pd/C | C-Br | 1-(1-Ethoxyethyl)-2-chlorobenzene |

| Bu₃SnH, AIBN | C-Br | 1-(1-Ethoxyethyl)-2-chlorobenzene |

| H₂, Raney Ni (harsher conditions) | C-Br and C-Cl | 1-(1-Ethoxyethyl)benzene |

Stereo- and Regioselectivity in Chemical Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: the reactive bromoethyl side chain and the substituted chlorobenzene (B131634) ring. The spatial arrangement of these groups and the electronic environment of the molecule give rise to distinct stereo- and regioselective outcomes in its chemical transformations. This section explores the predicted selectivity of this compound in key reaction types, drawing upon established principles of organic chemistry and data from analogous systems.

Stereoselectivity in Reactions of the Bromoethyl Side Chain

The stereochemistry of reactions involving the bromoethyl side chain is largely influenced by the presence of two chiral centers, C1 and C2 of the ethyl group, and the potential for neighboring group participation by the ethoxy group.

Nucleophilic Substitution:

In nucleophilic substitution reactions at the carbon bearing the bromine atom, the stereochemical outcome is highly dependent on the reaction mechanism. While a direct S(_N)2 attack by a nucleophile would proceed with inversion of configuration at that center, the presence of the adjacent ethoxy group makes neighboring group participation (NGP) a likely pathway.

In this mechanism, the lone pair of electrons on the ether oxygen can act as an internal nucleophile, displacing the bromide ion in an intramolecular S(_N)2 reaction. This initial step results in the formation of a cyclic oxonium ion intermediate with inversion of configuration at the bromine-bearing carbon. The subsequent attack of an external nucleophile on this intermediate occurs via another S(_N)2 reaction, leading to a second inversion of configuration. The net result of this double inversion is the retention of stereochemistry at the carbon center.

Table 1: Predicted Stereochemical Outcome in Nucleophilic Substitution

| Reaction Pathway | Intermediate | Stereochemical Outcome at C2 |

| Direct S(_N)2 | Pentavalent transition state | Inversion of configuration |

| Neighboring Group Participation | Cyclic oxonium ion | Retention of configuration |

Note: The predominant pathway will depend on reaction conditions such as the solvent and the nature of the nucleophile.

Elimination Reactions:

Base-induced elimination of hydrogen bromide from this compound is expected to proceed via an E2 mechanism, which has strict stereochemical requirements. For the reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-periplanar conformation. This geometric constraint dictates which diastereomer of the starting material will lead to which stereoisomer of the alkene product.

Considering the rotation around the C1-C2 bond, the conformation that places the hydrogen on C1 and the bromine on C2 in an anti-periplanar arrangement will be the one that undergoes elimination. The substituents on these carbons will then determine the geometry (E/Z) of the resulting 2-chloro-1-(1-ethoxyvinyl)benzene. The formation of the more thermodynamically stable alkene (usually the E-isomer) is generally favored if there is a choice of anti-periplanar protons.

Regioselectivity in Electrophilic Aromatic Substitution

The introduction of new substituents onto the 2-chlorobenzene ring through electrophilic aromatic substitution is governed by the directing effects of the existing chloro and 1-ethoxyethyl groups.

The chloro group is a deactivating but ortho-, para-directing substituent. This is due to the competing effects of its electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack, and its electron-donating resonance effect, which enriches the electron density at the ortho and para positions.

The 1-ethoxyethyl group is an alkyl group with an ether functionality. Alkyl groups are generally activating and ortho-, para-directing due to their electron-donating inductive effect. The ether oxygen, through its resonance effect, also directs ortho- and para-. Therefore, the 1-ethoxyethyl group is a stronger activating and directing group than the chloro group.

When both groups are present, the position of electrophilic attack is primarily determined by the more powerfully activating group, in this case, the 1-ethoxyethyl substituent. However, the interplay of steric hindrance and the electronic effects of both groups will determine the final product distribution. The positions ortho and para to the 1-ethoxyethyl group are C6 and C4, respectively. The position para to the chloro group is C5, and the other ortho position is C3.

Given that the 1-ethoxyethyl group is the stronger activating group, substitution is most likely to occur at the positions ortho and para to it. The para position (C4) is sterically accessible. The ortho position (C6) is also electronically favored, though it may experience some steric hindrance from the adjacent side chain. The position ortho to the chloro group and meta to the ethoxyethyl group (C3) is less favored.

Table 2: Predicted Regioselectivity in the Nitration of this compound

| Position of Nitration | Directing Influence | Predicted Product Distribution |

| C4 | Para to ethoxyethyl, meta to chloro | Major product |

| C6 | Ortho to ethoxyethyl, meta to chloro | Significant product |

| C5 | Para to chloro, meta to ethoxyethyl | Minor product |

| C3 | Ortho to chloro, meta to ethoxyethyl | Minor product |

This table is a qualitative prediction based on established directing effects. Actual product ratios would need to be determined experimentally.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 2 Bromo 1 Ethoxyethyl 2 Chlorobenzene

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show a complex multiplet pattern for the four protons on the 2-chlorophenyl group. The ethoxy group would be identified by a characteristic quartet and triplet, arising from the methylene (B1212753) (-O-CH₂-) and methyl (-CH₃) protons, respectively. The protons on the bromoethyl chain would present as a complex system of multiplets due to their diastereotopic nature and coupling to each other.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display discrete signals for each carbon atom. The 2-chlorophenyl group would show six distinct aromatic signals, with the carbon atom bonded to the chlorine atom exhibiting a characteristic chemical shift. The aliphatic region would contain signals for the methine carbon of the ethoxyethyl group, the methylene carbon attached to the bromine, and the two carbons of the ethoxy group. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen, chlorine, and bromine atoms.

Predicted ¹H and ¹³C NMR Data

The following table presents predicted chemical shift ranges based on analogous compounds and functional groups.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (2-chlorophenyl) | 7.2 - 7.6 | 127 - 135 |

| CH(OEt)CH₂Br | 4.8 - 5.2 | 78 - 82 |

| CH(OEt)CH₂Br | 3.6 - 4.0 | 35 - 40 |

| OCH₂CH₃ | 3.4 - 3.8 (quartet) | 64 - 68 |

| OCH₂CH₃ | 1.1 - 1.4 (triplet) | 14 - 16 |

To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the protons of the ethoxy group (methyl to methylene) and within the -CH-CH₂- fragment of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the 2-chlorophenyl ring and the bromoethoxyethyl side chain. For example, a correlation between the methine proton of the side chain and the ipso-carbon of the aromatic ring would confirm their attachment.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry would be utilized to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its molecular formula (C₁₀H₁₂BrClO). The isotopic pattern of the molecular ion peak would also be characteristic, showing contributions from the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

GC-MS is a powerful hyphenated technique that separates volatile compounds before their detection by mass spectrometry. This would be an ideal method to assess the purity of a sample of this compound and to confirm its identity by comparing its retention time and mass spectrum to a known standard. The fragmentation pattern observed in the mass spectrum would provide structural information.

Expected Key Fragment Ions in Mass Spectrometry

The fragmentation of the molecular ion would likely proceed through several pathways, leading to characteristic fragment ions.

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

| [M]+ | [C₁₀H₁₂BrClO]+ | Molecular Ion |

| [M-Br]+ | [C₁₀H₁₂ClO]+ | Loss of a bromine radical |

| [M-OEt]+ | [C₈H₇BrCl]+ | Loss of an ethoxy radical |

| [C₇H₆Cl]+ | 2-chlorobenzyl cation | Cleavage of the side chain |

| [C₂H₅O]+ | Ethoxy cation | Cleavage of the ether bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the compound and allow for the identification of its functional groups.

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C-O-C stretching: A strong band corresponding to the asymmetric stretching of the ether linkage would be expected in the range of 1150-1085 cm⁻¹.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond on the aromatic ring would likely be found in the region of 1100-800 cm⁻¹.

C-Br stretching: The carbon-bromine stretching vibration would be observed at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Aromatic C=C stretching: Bands corresponding to the stretching of the carbon-carbon double bonds in the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-O-C stretch (ether) | 1150 - 1085 | IR |

| C-Cl stretch (aromatic) | 1100 - 800 | IR, Raman |

| C-Br stretch (aliphatic) | 600 - 500 | IR, Raman |

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, the analysis of its derivatives or structurally similar halogenated compounds provides a framework for understanding its potential solid-state conformation. acs.orgacs.orgmdpi.com

For a derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis would yield critical information regarding bond lengths, bond angles, and torsional angles. This data is invaluable for understanding intramolecular interactions, such as the spatial relationship between the chloro- and bromo-substituted ethyl groups, and intermolecular packing forces that dictate the crystal lattice structure. mdpi.com The absolute configuration of chiral centers can also be unambiguously determined using this technique. acs.org

The process would involve mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the atomic positions can be determined and refined. mdpi.com Studies on other functionalized chlorobenzene (B131634) derivatives have shown that the substitution pattern on the benzene ring significantly influences the crystal packing. aps.org

Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.512 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. chromatographyonline.comacs.org Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer robust methods for separating the target compound from starting materials, byproducts, and other impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. dtic.mil Given the likely volatility of this compound, GC is an excellent method for purity assessment. smithers.com The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. dtic.mil

For halogenated organic compounds, a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane, is often employed. restek.com Detection can be achieved using various detectors. A Flame Ionization Detector (FID) offers general sensitivity to organic compounds, while an Electron Capture Detector (ECD) provides high sensitivity specifically for halogenated molecules. nih.gov For unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice, as it provides both retention time and mass spectral data. chromatographyonline.comrestek.comresearchgate.net

The development of a GC method would involve optimizing the temperature program of the oven to ensure adequate separation of all components within a reasonable timeframe. nih.gov Reaction monitoring can be performed by taking aliquots from the reaction mixture at different time points and analyzing them by GC to determine the consumption of reactants and the formation of the product.

Table 2: Representative Gas Chromatography (GC) Parameters

| Parameter | Example Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL, split ratio 50:1 |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-400 amu |

Note: This table presents typical parameters that could be used for the GC analysis of the target compound.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. bme.hu It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. americanpharmaceuticalreview.com For a compound like this compound, reversed-phase HPLC would be the most common approach. acs.orgchromforum.org

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol. rsc.orgmac-mod.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. rsc.org The presence of the aromatic ring and alkyl chain in the target molecule makes it well-suited for retention and separation on such columns.

Detection is most commonly achieved using a UV detector, as the benzene ring possesses a chromophore that absorbs in the UV region. A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. rsc.org Method development would focus on optimizing the mobile phase composition (the ratio of organic solvent to water) and the flow rate to achieve the best resolution between the main peak and any impurities. acs.orgresearchgate.net

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Example Condition |

| Column | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm and 254 nm |

| Run Time | 20 minutes |

Note: This table outlines a plausible set of conditions for the HPLC analysis of the target compound.

Theoretical and Computational Chemistry Studies on 1 2 Bromo 1 Ethoxyethyl 2 Chlorobenzene

Electronic Structure and Molecular Geometry Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov For 1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to determine its optimized molecular geometry in the gas phase. nih.gov These calculations would provide key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be elucidated. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. nih.gov The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Illustrative Optimized Geometrical Parameters: This table presents hypothetical, yet realistic, DFT-calculated geometric parameters for this compound, based on typical values for similar organic molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | ||

| C-Br | 1.95 | ||

| C-O | 1.43 | ||

| C-C (aromatic) | 1.39 | ||

| C-C (aliphatic) | 1.54 | ||

| C-C-Cl | 119.5 | ||

| C-C-Br | 110.2 | ||

| C-O-C | 112.0 | ||

| Cl-C-C-C | |||

| Br-C-C-O |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the ethoxyethyl side chain in this compound means that the molecule can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface (PES). youtube.com

The PES is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. um.es By exploring the PES, stationary points, including energy minima (stable conformers) and saddle points (transition states between conformers), can be located. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of its different conformations at a given temperature. Such studies are critical for understanding how the molecule's shape influences its interactions and reactivity.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which possesses reactive sites such as the C-Br and C-Cl bonds, computational methods can be used to explore potential reaction pathways, such as nucleophilic substitution (SN2) and elimination (E2) reactions. researchgate.net

By modeling the reaction with a nucleophile or a base, the reaction coordinate can be mapped, and the transition state (TS) structure can be identified. The TS is the highest energy point along the reaction pathway and its geometry and energy are critical for determining the reaction rate. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility of a particular reaction pathway. This type of analysis can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties of this compound, which can be invaluable for its characterization. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared with experimental data, can aid in the structural confirmation of the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net By analyzing the vibrational modes, specific functional groups and their movements within the molecule can be identified. researchgate.net Theoretical spectra can be compared with experimental spectra to confirm the structure and to understand the vibrational characteristics of the molecule. researchgate.net

Illustrative Predicted Vibrational Frequencies: This table provides hypothetical, yet representative, calculated vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Aromatic Ring | 3100-3000 |

| C-H stretch (aliphatic) | Ethoxyethyl Chain | 2980-2850 |

| C-O stretch | Ether | 1250-1050 |

| C-Cl stretch | Chlorobenzene (B131634) | 800-600 |

| C-Br stretch | Bromoalkane | 650-500 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Systems

These models use a variety of molecular descriptors, which are numerical representations of a molecule's structure and properties. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov By establishing a correlation between these descriptors and a particular activity or property for a set of known compounds, the activity or property of a new compound like this compound can be predicted. This approach is widely used in drug discovery and environmental toxicology to screen large numbers of compounds and to prioritize them for further experimental testing. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations could be used to investigate its behavior in different solvent environments, providing information on solvation structures and dynamics. pleiades.online Furthermore, if this compound is being studied for its potential biological activity, MD simulations could be used to model its interaction with a target protein, revealing details about the binding mode, key intermolecular interactions (such as hydrogen bonds, halogen bonds, and hydrophobic interactions), and the stability of the complex. nih.gov This information is crucial for understanding the molecular basis of the compound's activity.

Applications of 1 2 Bromo 1 Ethoxyethyl 2 Chlorobenzene As a Synthetic Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Complex Polycyclic Aromatic Systems

The structural framework of 1-(2-bromo-1-ethoxyethyl)-2-chlorobenzene makes it a promising precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). rsc.orgresearchgate.netnih.gov The presence of two distinct halogen atoms, bromine and chlorine, allows for selective and sequential cross-coupling reactions. For instance, the more reactive bromo group can be utilized in initial coupling reactions, followed by reactions at the chloro-substituted position.

One potential approach involves an intramolecular cyclization reaction. Following a substitution or coupling reaction at the bromo position to introduce a suitable aromatic or unsaturated moiety, an intramolecular Heck or Suzuki reaction could be employed to forge a new ring system. The 2-chloro substituent on the benzene (B151609) ring can direct the cyclization to form specific isomers of the resulting polycyclic system.

Furthermore, this compound could serve as a key component in palladium-catalyzed annulation reactions to construct larger PAH frameworks from smaller aromatic fragments. rsc.org The ethoxy group might play a role in directing the regioselectivity of these cyclization reactions or could be eliminated under certain conditions to introduce further unsaturation.

Table 1: Potential Reactions for Polycyclic Aromatic System Synthesis

| Reaction Type | Potential Coupling Partner | Catalyst/Reagents | Expected Intermediate/Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 1-(1-Ethoxy-2-arylethyl)-2-chlorobenzene |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, base | 1-(1-Ethoxy-3-arylprop-2-en-1-yl)-2-chlorobenzene |

| Intramolecular Friedel-Crafts | Lewis acid | AlCl₃ | Dihydrophenanthrene derivative |

Scaffold for the Construction of Heterocyclic Compounds

The electrophilic nature of the carbon bearing the bromine atom and the potential for functionalization of the aromatic ring make this compound a suitable scaffold for the synthesis of a variety of heterocyclic compounds. organic-chemistry.orgfrontiersin.orgclockss.org Nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active molecules, are particularly accessible. frontiersin.orgmdpi.com

Nucleophilic substitution of the bromide by amines, thiols, or alcohols can introduce heteroatoms, which can then participate in subsequent intramolecular cyclization reactions onto the aromatic ring. For example, reaction with a primary amine could yield a secondary amine intermediate, which could then undergo a Buchwald-Hartwig amination or a nucleophilic aromatic substitution to form a dihydroquinoline or a related heterocyclic system.

The ethoxy group could also be a synthetic handle. Under acidic conditions, it could be cleaved to reveal a hydroxyl group, which could then be used in the formation of oxygen-containing heterocycles like benzofurans or benzopyrans.

Table 2: Potential Reactions for Heterocyclic Compound Synthesis

| Heterocycle Target | Reaction Sequence | Key Reagents |

|---|---|---|

| Dihydroquinoline derivative | 1. Nucleophilic substitution with an amine. 2. Intramolecular Buchwald-Hartwig amination. | 1. R-NH₂. 2. Pd catalyst, ligand, base. |

| Benzofuran derivative | 1. Elimination of HBr to form a vinyl ether. 2. Intramolecular cyclization. | 1. Strong base. 2. Acid or transition metal catalyst. |

Role in the Stereoselective Synthesis of Bioactive Molecule Analogs

The chiral center at the carbon bearing the ethoxy group suggests that this compound could be a valuable tool in stereoselective synthesis. masterorganicchemistry.com If the compound can be prepared in an enantiomerically pure form, it could be used to introduce a specific stereochemistry into a target molecule.

For instance, the nucleophilic substitution of the bromide is likely to proceed via an S(_N)2 mechanism, which would result in an inversion of stereochemistry at the adjacent carbon. This allows for the controlled formation of a new stereocenter. The ethoxy group can act as a directing group in certain reactions, influencing the facial selectivity of additions to a double bond that could be formed through elimination of HBr.

The synthesis of analogs of bioactive molecules often requires precise control over stereochemistry, and chiral building blocks like this compound, in its enantiopure forms, could be instrumental in accessing specific stereoisomers for structure-activity relationship studies.

Table 3: Potential Stereoselective Transformations

| Reaction Type | Substrate (Enantiomer) | Reagent | Expected Product Stereochemistry |

|---|---|---|---|

| S(_N)2 Substitution | (R)-1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene | NaN₃ | (S)-1-(2-Azido-1-ethoxyethyl)-2-chlorobenzene |

| Diastereoselective Addition | Alkene derived from elimination | Chiral catalyst | Diastereomerically enriched product |

Utilization in Material Science for Polymer and Functional Material Precursors

The presence of a polymerizable group or a group that can be converted into one, along with the halogenated aromatic ring, makes this compound a potential precursor for functional polymers and materials. mdpi.comroutledge.comrsc.org

The chloro- and bromo-substituents can be used as points of attachment for cross-coupling reactions to introduce functionalities that can alter the electronic or optical properties of a material. For example, coupling with thiophene (B33073) or fluorene (B118485) derivatives could lead to the formation of monomers for conductive polymers.

Elimination of HBr from the side chain would generate a vinyl ether, which can undergo polymerization. The resulting polymer would have a poly(vinyl ether) backbone with pendant 2-chlorophenyl groups, which could be further functionalized. Such polymers could find applications in areas like organic electronics or as specialized coatings.

Table 4: Potential Applications in Material Science

| Material Type | Synthetic Approach | Key Functionalization | Potential Application |

|---|---|---|---|

| Conductive Polymer | Suzuki or Stille coupling to form a conjugated monomer, followed by polymerization. | Introduction of aromatic or heteroaromatic units. | Organic solar cells, OLEDs. wikipedia.org |

| Functionalized Poly(vinyl ether) | Elimination of HBr followed by polymerization of the resulting vinyl ether. | The 2-chlorophenyl group can be further modified. | Specialty coatings, membranes. |

Development of Green Chemistry Approaches in the Utilization of this compound

The principles of green chemistry aim to make chemical processes more environmentally benign. nih.govresearchgate.netejcmpr.com The use of this compound in synthesis can be aligned with these principles through several strategies.

Developing catalytic cycles that use earth-abundant and non-toxic metals like iron for cross-coupling reactions instead of precious metals like palladium would be a significant step. bohrium.com The use of sustainable solvents, such as water or bio-derived solvents, and minimizing the use of hazardous reagents are also key aspects. digitellinc.commdpi.com

One-pot reactions that combine several synthetic steps without the need for isolation of intermediates can improve efficiency and reduce waste. For instance, a one-pot sequence involving a substitution at the bromo position followed by an intramolecular cyclization would be a greener alternative to a stepwise process. Microwave-assisted synthesis could also be employed to reduce reaction times and energy consumption.

Table 5: Green Chemistry Strategies

| Green Chemistry Principle | Application to Synthesis with this compound | Example |

|---|---|---|

| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. | Cycloaddition reactions. |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. | Palladium- or iron-catalyzed cross-coupling reactions. researchgate.net |

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Performing reactions in water or ionic liquids. |

| Energy Efficiency | Using methods that reduce energy consumption. | Microwave-assisted synthesis. |

Future Research Directions and Unexplored Reactivity of 1 2 Bromo 1 Ethoxyethyl 2 Chlorobenzene

Exploration of Novel Catalytic Transformations

The presence of both an alkyl bromide and an aryl chloride in 1-(2-bromo-1-ethoxyethyl)-2-chlorobenzene opens the door to a variety of selective catalytic cross-coupling reactions. Future research should focus on developing catalytic systems that can differentiate between these two halogen atoms, enabling sequential and site-selective functionalization.

Selective C-Br versus C-Cl Cross-Coupling: A primary area of investigation would be the development of palladium, nickel, or copper-based catalytic systems that exhibit high selectivity for the activation of the C-Br bond over the more inert C-Cl bond. This would allow for the introduction of a wide range of substituents at the ethyl side chain while leaving the chlorobenzene (B131634) ring intact for subsequent modifications.

Dual-Catalytic Strategies: A more advanced approach would involve the development of dual-catalytic systems where two distinct catalysts operate orthogonally to activate the C-Br and C-Cl bonds in a single pot, reacting with different coupling partners. This could lead to the rapid construction of complex molecular architectures.

Asymmetric Catalysis: The chiral center at the carbon bearing the ethoxy group offers an opportunity for asymmetric catalysis. Research into enantioselective cross-coupling reactions at the C-Br bond could lead to the synthesis of enantioenriched products with potential applications in medicinal chemistry and materials science.

| Potential Catalytic Transformation | Catalyst System | Coupling Partner | Potential Product |

| Selective C-Br Sonogashira Coupling | Pd(PPh₃)₄, CuI | Terminal Alkyne | 1-(1-Ethoxy-2-alkynyl-ethyl)-2-chlorobenzene |

| Selective C-Br Suzuki Coupling | Ni(dppp)Cl₂ | Arylboronic Acid | 1-(1-Ethoxy-2-aryl-ethyl)-2-chlorobenzene |

| Asymmetric C-Br Heck Reaction | Chiral Pd-complex | Alkene | Enantioenriched 1-(1-ethoxy-4-substituted-but-3-en-2-yl)-2-chlorobenzene |

Photochemical and Electrochemical Reaction Pathways

The exploration of photochemical and electrochemical methods for the activation of this compound could provide access to novel reactive intermediates and reaction pathways that are not achievable through traditional thermal methods.

Photoredox Catalysis: The use of photoredox catalysis could enable the selective homolytic cleavage of the C-Br bond under mild conditions, generating a carbon-centered radical. This radical could then participate in a variety of transformations, such as Giese additions to electron-deficient alkenes or atom transfer radical polymerization (ATRP).

Electrochemical Reduction: The electrochemical reduction of the compound could also be investigated. By carefully controlling the applied potential, it may be possible to selectively reduce the C-Br bond, forming a carbanion equivalent that can react with various electrophiles. Further reduction could potentially cleave the C-Cl bond, offering a stepwise functionalization strategy.

Photoinduced Electron Transfer (PET): Investigating PET-induced reactions could lead to interesting cyclization or rearrangement pathways, potentially forming novel heterocyclic structures.

| Activation Method | Proposed Intermediate | Potential Reaction |

| Photoredox Catalysis | Carbon-centered radical at the ethyl chain | Giese Addition |

| Electrochemical Reduction | Carbanion at the ethyl chain | Reaction with carbonyl compounds |

| Photoinduced Electron Transfer | Radical cation | Intramolecular cyclization |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms could offer significant advantages in terms of safety, scalability, and reproducibility.

Flow-Based Halogen Exchange: A flow reactor setup could be designed for efficient halogen exchange reactions (e.g., Finkelstein reaction) at the C-Br position, allowing for the rapid synthesis of iodo or fluoro analogs. The precise control over reaction time and temperature in a flow system could minimize side reactions.

Automated Library Synthesis: An automated synthesis platform could be employed to generate a library of derivatives by reacting this compound with a diverse set of nucleophiles or coupling partners. This high-throughput approach would be valuable for screening for biological activity or material properties.

In-line Reaction Monitoring: The integration of in-line analytical techniques, such as FT-IR or NMR spectroscopy, into a flow setup would enable real-time monitoring and optimization of reaction conditions for transformations involving this compound.

Design and Synthesis of Advanced Functional Materials Based on the Core Structure

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of advanced functional materials.

Liquid Crystals: By introducing mesogenic groups through substitution at the bromine and/or chlorine positions, it may be possible to synthesize novel liquid crystalline materials. The ethoxyethyl side chain could influence the packing and phase behavior of these materials.

Organic Light-Emitting Diodes (OLEDs): The chlorobenzene moiety can be a precursor to more complex aromatic systems commonly used in OLEDs. Functionalization of the molecule with electron-donating and electron-accepting groups could lead to the development of new emissive materials.

Bioactive Molecules: The compound could serve as a scaffold for the synthesis of new pharmaceutical agents. The lipophilic nature of the molecule, combined with the potential for diverse functionalization, makes it a candidate for derivatization and screening for various biological targets.

Investigation of Unconventional Activation and Derivatization Strategies

Beyond traditional cross-coupling and nucleophilic substitution reactions, there are several unconventional activation strategies that could be explored to unlock new reactivity.

Frustrated Lewis Pair (FLP) Chemistry: The potential for FLP-mediated activation of the C-Br or even the C-Cl bond could be investigated. This could lead to metal-free hydrogenation or hydrodehalogenation reactions.

Mechanochemical Activation: The use of ball milling or other mechanochemical techniques could provide a solvent-free method for promoting reactions of this compound, potentially leading to different product selectivities compared to solution-phase reactions.

Biocatalysis: The screening of enzymes, such as dehalogenases or oxidoreductases, for their ability to transform this compound could offer a green and highly selective route to new derivatives.

| Unconventional Strategy | Potential Transformation | Advantage |

| Frustrated Lewis Pair Chemistry | Metal-free C-H activation adjacent to the ether | Avoidance of transition metal catalysts |

| Mechanochemical Activation | Solid-state nucleophilic substitution | Solvent-free, potentially altered selectivity |

| Biocatalysis | Enantioselective hydrolysis of the ether | High enantioselectivity under mild conditions |

Q & A

Q. What are the common synthetic routes for 1-(2-Bromo-1-ethoxyethyl)-2-chlorobenzene, and how can reaction conditions be optimized?

The synthesis of this compound typically involves etherification and halogenation steps. A plausible route could adapt methods from analogous brominated chlorobenzene derivatives:

- Step 1 : Ethoxyethyl group introduction via nucleophilic substitution using 2-chlorobenzene derivatives and ethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Bromination at the benzylic position using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ .

Optimization : Temperature control (0–25°C) and stoichiometric adjustments (1.1–1.3 eq. brominating agent) improve yield and selectivity. Purity is enhanced via column chromatography (hexane/ethyl acetate) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Confirm substitution patterns (e.g., H NMR for ethoxyethyl protons at δ 3.5–4.0 ppm; C NMR for bromine/carbon coupling) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 293.95 for C₁₀H₁₁BrClO) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent degradation via bromine elimination or hydrolysis. Stability tests (TGA/DSC) indicate decomposition onset at >80°C .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in the bromination of ethoxyethyl-substituted chlorobenzenes?

Bromination at the benzylic position vs. aromatic ring depends on:

- Radical vs. Electrophilic Pathways : NBS/AIBN favors benzylic bromination via radical intermediates, while Br₂/FeCl₃ may lead to electrophilic aromatic substitution (ortho/para to Cl) .

- Steric Effects : The ethoxyethyl group hinders aromatic bromination, directing reactivity to the benzylic site .

Validation : Isotopic labeling (²H/¹³C) and DFT calculations predict regioselectivity .

Q. How do substituents (ethoxyethyl, Br, Cl) influence reactivity in cross-coupling reactions?

Comparative studies with analogs (e.g., 1-(2-Bromoethyl)-4-chlorobenzene ) reveal:

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Catalyst Screening : Pd(OAc)₂/XPhos improves Buchwald-Hartwig amination yields (70→85%) .

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., bromine elimination) .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Data Contradiction Analysis

Q. Discrepancies in reported bromination efficiencies: How to resolve them?

Conflicting yields (e.g., 50% in batch vs. 75% in flow ) arise from:

- Oxygen Sensitivity : Radical bromination is inhibited by O₂; rigorous degassing improves reproducibility .

- Scale Effects : Milligram-scale reactions show higher variability than gram-scale optimized processes .

Recommendation : Replicate protocols under inert atmospheres and report detailed reaction conditions .

Biological Research Applications

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. Derivatives like 1-(2-Bromoethyl)-4-fluorobenzene show antimicrobial activity (MIC: 8 µg/mL against S. aureus). The ethoxyethyl group enhances membrane permeability, as confirmed via logP assays (logP = 2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。